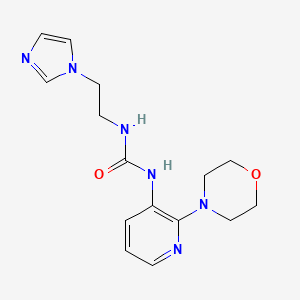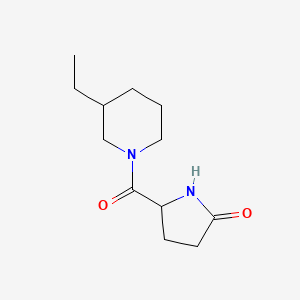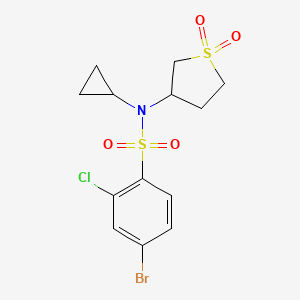![molecular formula C13H19NO5S B7571916 Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, also known as PPSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPSA belongs to the class of sulfonamide compounds, which have been widely used in the development of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of pH in cancer cells, and its inhibition leads to a decrease in pH, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has been shown to have several biochemical and physiological effects, including the inhibition of CAIX activity, induction of apoptosis, and cell cycle arrest. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate is its potent anti-cancer activity against various cancer cell lines. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate also exhibits a high degree of selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one of the limitations of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate is its poor water solubility, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate. One potential area of research is the development of more efficient synthesis methods for Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, which can improve its yield and purity. Another area of research is the development of novel drug delivery systems for Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate, which can improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential of Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate in combination with other anti-cancer drugs, which can enhance its anti-cancer activity and reduce the risk of drug resistance.
Synthesemethoden
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate can be synthesized through a multistep process involving the reaction of 4-propoxyaniline with chlorosulfonic acid, followed by the reaction with ethyl glyoxylate. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have shown that Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer. Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-3-9-19-11-5-7-12(8-6-11)20(16,17)14-10-13(15)18-4-2/h5-8,14H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVOUDKAFROCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)


![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)

![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)